Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate
Description
Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate is an indole-derived ethyl ester featuring a 1-methyl group, a 3-(2-acetamidoethyl) side chain, and an ethyl acetate moiety at the 2-position of the indole ring. Its synthesis involves reacting melatonin (or its analogs) with ethyl chloroacetate under basic conditions (e.g., potassium hydroxide in dry dimethylformamide) .
Properties
CAS No. |
919787-26-1 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 2-[3-(2-acetamidoethyl)-1-methylindol-2-yl]acetate |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-17(21)11-16-14(9-10-18-12(2)20)13-7-5-6-8-15(13)19(16)3/h5-8H,4,9-11H2,1-3H3,(H,18,20) |
InChI Key |
SBQOSNDRSLOWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1C)CCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate typically involves the reaction of indole derivatives with ethyl acetate and acetamidoethyl groups. The process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity. For instance, the use of silver carbonate (Ag₂CO₃) as a base in the Heck reaction has been found to be effective in synthesizing indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Position and Type :
- The target compound’s 3-(2-acetamidoethyl) group distinguishes it from analogs with simpler acetyl () or carboxylic acid () substituents. This side chain may enhance solubility or receptor binding compared to less polar groups.
- The 1-methyl group in the target compound and ’s derivative likely stabilizes the indole ring against metabolic degradation .
- Synthetic Complexity :
- The target compound requires multi-step synthesis involving protective groups (e.g., melatonin derivatization), whereas simpler esters (e.g., ) are synthesized via direct esterification .
- ’s compound employs catalytic methods (TMSOTf), highlighting diverse synthetic strategies for indole functionalization .
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